molecular formula C12H17NO2 B2542623 Methyl 3-(benzyl(methyl)amino)propanoate CAS No. 17946-01-9

Methyl 3-(benzyl(methyl)amino)propanoate

Cat. No.: B2542623
CAS No.: 17946-01-9
M. Wt: 207.273
InChI Key: KFBMLSVBKSZULA-UHFFFAOYSA-N
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Description

Methyl 3-(benzyl(methyl)amino)propanoate is an organic compound with the molecular formula C12H17NO2. It is an ester derivative, characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a propanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Methyl 3-(benzyl(methyl)amino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyl(methyl)amino)propanoate typically involves the esterification of 3-(benzyl(methyl)amino)propanoic acid. One common method is the reaction of 3-(benzyl(methyl)amino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyl(methyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzylamino)propanoate: Similar structure but lacks the methyl group on the nitrogen atom.

    Ethyl 3-(benzyl(methyl)amino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(phenyl(methyl)amino)propanoate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Methyl 3-(benzyl(methyl)amino)propanoate is unique due to the presence of both a benzyl and a methyl group attached to the nitrogen atom. This combination can influence the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 3-[benzyl(methyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(9-8-12(14)15-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBMLSVBKSZULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A! Using N-methylbenzylamine (53 ml, 0.41 mole) and methyl acrilate (184 ml, 2.05 mole) in 430 ml of methanol, according to the procedure of Example 15,A!, there were obtained 85 g (quantitative yield) of methyl 3-(N-methyl-N-benzylamino)propanoate which was used as such in the next step.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
solvent
Reaction Step Three

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